Product packaging for Acetanilide-15N(Cat. No.:CAS No. 1449-75-8)

Acetanilide-15N

Cat. No.: B073465
CAS No.: 1449-75-8
M. Wt: 136.16 g/mol
InChI Key: FZERHIULMFGESH-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetanilide-15N is a high-purity, stable isotope-labeled analog of acetanilide, where the nitrogen atom in the aniline moiety has been replaced with the 15N isotope. This compound serves as an indispensable internal standard in quantitative mass spectrometry-based analyses, enabling precise and accurate measurement of its native counterpart or related metabolites in complex biological matrices. Its primary research value lies in advanced pharmacokinetic and metabolic studies, where it facilitates the investigation of acetanilide's biotransformation pathways, including its historically significant metabolism to acetaminophen (paracetamol) and the formation of the toxic metabolite aniline. By utilizing this compound, researchers can correct for analyte loss during sample preparation and ionization suppression/enhancement effects in LC-MS/MS, thereby ensuring data integrity and reliability. Furthermore, this labeled standard is crucial for tracing nitrogen-specific metabolic fates and for use in stable isotope dilution assays, providing critical insights into drug metabolism, bioactivation, and detoxification mechanisms. Its application extends to environmental analysis for tracking the degradation of aniline-derived compounds and in analytical chemistry for method development and validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B073465 Acetanilide-15N CAS No. 1449-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[15NH]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480128
Record name Acetanilide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-75-8
Record name Acetanilide-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449-75-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Physicochemical Properties of Acetanilide 15n

The preparation of Acetanilide-¹⁵N typically involves the acylation of ¹⁵N-labeled aniline (B41778). A common laboratory-scale synthesis reacts aniline-¹⁵N with a mixture of acetic anhydride (B1165640) and glacial acetic acid.

General Synthetic Scheme: C₆H₅¹⁵NH₂ + (CH₃CO)₂O → C₆H₅¹⁵NHCOCH₃ + CH₃COOH

The resulting product is a white, crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name N-phenylacetamide-¹⁵N
Molecular Formula C₈H₉¹⁵NO
Molecular Weight 136.16 g/mol
CAS Number 1449-75-8
Appearance Solid
Melting Point 113-115 °C
Boiling Point 304 °C
Density 1.230 g/mL at 25 °C
Isotopic Purity Typically ≥98 atom % ¹⁵N

Advanced Spectroscopic Characterization of Acetanilide 15n Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

The isotopic labeling of acetanilide (B955) with ¹⁵N facilitates a range of advanced Nuclear Magnetic Resonance (NMR) spectroscopic investigations, providing profound insights into its electronic structure, molecular dynamics, and intermolecular interactions.

The ¹⁵N chemical shift tensor is a three-dimensional property that describes the magnetic shielding at the nitrogen nucleus. Its principal components (δ₁₁, δ₂₂, and δ₃₃) and their orientation within the molecular frame, known as the Principal Axis System (PAS), are highly sensitive to the local electronic environment. nih.gov

The experimental determination of the ¹⁵N chemical shift tensor's PAS in solid Acetanilide-¹⁵N is achieved through solid-state NMR techniques. Methods like single-crystal NMR, simulations of static powder pattern spectra, and analysis of spinning sidebands in Magic Angle Spinning (MAS) spectra are employed. nih.gov For instance, dipolar chemical shift NMR spectroscopy, often in combination with isotope labeling (e.g., ¹³C), allows for the precise determination of the orientation of the principal axes relative to bond vectors within the molecule. capes.gov.bracs.org By correlating the ¹⁵N chemical shift anisotropy (CSA) with the ¹³C-¹⁵N dipolar coupling, the orientation of the ¹⁵N CSA tensor in the molecular frame can be established. nih.gov

The ¹⁵N shielding tensor is intricately linked to the molecular structure of acetanilide. The orientation of the tensor's principal axes is dependent on the molecular geometry. nih.gov For example, in amide groups, the least shielded component, δ₃₃, is typically found to be perpendicular to the amide plane. researchgate.net

Intermolecular interactions, particularly hydrogen bonding, exert a significant influence on the ¹⁵N shielding tensors. capes.gov.bracs.org Theoretical calculations and experimental data have demonstrated that these interactions can alter the magnitude and orientation of the principal components of the chemical shift tensor. researchgate.netacs.org Even in the absence of direct hydrogen bonding to the nitrogen atom, a network of hydrogen bonds within the crystal lattice can have a noticeable effect on the ¹⁵N CSA tensor. purdue.edu The sensitivity of ¹⁵N chemical shift tensors to these interactions makes them a valuable probe for studying the supramolecular structure of Acetanilide-¹⁵N. researchgate.netacs.org

Hydrogen bonding directly impacts the ¹⁵N Chemical Shielding Anisotropy (CSA), which is the difference in the shielding values along the principal axes. The strength and geometry of hydrogen bonds can cause significant changes in the CSA parameters. nih.gov As the length of a hydrogen bond involving the amide nitrogen decreases, the shielding tensor tends to become more asymmetric. nih.gov

In a comparative study between gluconamide (B1216962) and acetanilide, differences in the orientation of the ¹⁵N chemical shielding tensors were attributed to variations in their hydrogen bond structures. capes.gov.bracs.org This highlights the pronounced effect of hydrogen bonding on the electronic environment of the nitrogen atom, which is reflected in the CSA. capes.gov.bracs.org The quantitative analysis of these effects is crucial for accurately interpreting NMR data and for refining computational models of molecular systems. purdue.edu

Spin-spin coupling constants (J-couplings) between ¹⁵N and ¹³C nuclei provide valuable information about the connectivity and electronic structure of the molecule. These couplings are transmitted through the bonding electrons and are sensitive to factors such as bond order, hybridization, and stereochemistry.

The magnitude of ¹⁵N-¹³C coupling constants in aniline (B41778) derivatives, including acetanilide, is influenced by the electronic nature of substituents on the aromatic ring and the surrounding solvent environment. cdnsciencepub.com For instance, the one-bond coupling constant, ¹J(¹⁵N, ¹³C), has been shown to be related to the N-C bond order. cdnsciencepub.com Electron-withdrawing substituents can increase the double bond character of the N-C bond, leading to a larger ¹J(¹⁵N, ¹³C) value. cdnsciencepub.com

Solvent effects also play a role in modulating these coupling constants. Polar solvents can influence the electronic distribution within the molecule, thereby affecting the J-coupling values. cdnsciencepub.com While detailed systematic studies on the solvent and substituent effects on longer-range couplings (ⁿJ(¹⁵N,¹³C) where n ≥ 2) require precise measurements, initial findings suggest that these parameters are also sensitive to the molecular environment. cdnsciencepub.com For acetanilide itself, the two-bond coupling constant, ²J(¹⁵N, ¹³CH₃), has been measured to be approximately 9.0 ± 0.3 Hz. cdnsciencepub.com

15N-13C Spin-Spin Coupling Constant Measurements

Correlation with N-C Bond Orders and Hybridization States

The 15N nucleus serves as a sensitive probe for the electronic environment of the amide group in Acetanilide-15N. Nuclear magnetic resonance (NMR) spectroscopy, specifically the one-bond nitrogen-carbon spin-spin coupling constant, ¹J(¹⁵N,¹³C), provides direct insight into the nature of the N-C bond. cdnsciencepub.com This coupling constant is directly related to the amount of s-character in the hybrid orbitals forming the bond and, consequently, to the N-C bond order. cdnsciencepub.com

In aniline derivatives like acetanilide, the nitrogen atom's hybridization state is well-understood, making them excellent models for such studies. cdnsciencepub.com An increase in the magnitude of ¹J(¹⁵N,¹³C) suggests a greater contribution from resonance structures that impart more double-bond character to the N-C bond. This phenomenon is observable through solvent-dependent measurements; polar solvents can stabilize charge-separated resonance forms, leading to an increase in the N-C double bond character and a corresponding increase in the ¹J(¹⁵N,¹³C) value. cdnsciencepub.com For acetanilide specifically, the two-bond coupling between the nitrogen and the methyl carbon, ²J(¹⁵N,¹³CH₃), has also been measured and is found to be relatively large, a characteristic that has been compared to similar couplings in other molecules with adjacent sp² centers. cdnsciencepub.com

Theoretical calculations and experimental data indicate that ¹J(¹⁵N,¹³C) values are negative in sign for aniline and its derivatives. cdnsciencepub.com Studies on 4-nitroaniline-¹⁵N, a related compound, show a significant (approximately 25%) increase in the magnitude of ¹J(¹⁵N,¹³C) compared to aniline-¹⁵N, further evidencing the correlation between this coupling constant and the N-C bond order, which is enhanced by the electron-withdrawing nitro group. cdnsciencepub.com

Solid-State 15N NMR Applications in Amide Bond Structure Elucidation

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for the detailed structural analysis of the amide bond in crystalline this compound. By combining ¹³C and ¹⁵N double- and triple-resonance SSNMR experiments, it is possible to elucidate key structural parameters of the amide group. acs.orgcapes.gov.br

A primary application is the determination of the amide bond length. Experiments such as Rotational-Echo Double-Resonance (REDOR) or Symmetry-based SEDOR (Symmetrically-Encoded-Dipolar-Order-Recovery) can measure the dipolar coupling between the ¹⁵N and ¹³C nuclei, from which the precise internuclear distance can be calculated. acs.org Furthermore, dipolar chemical shift NMR spectroscopy allows for the determination of the orientation of the principal axis systems of both the ¹³C and ¹⁵N chemical shift anisotropy (CSA) tensors within the molecular frame. acs.orgcapes.gov.br The chemical shielding tensors of ¹⁵N are known to be strongly influenced by the local environment, particularly hydrogen bonding. acs.org

Comparative studies between acetanilide and other amides, such as gluconamide, have revealed differences in the orientation of their respective CSA tensors with respect to the C-N bond direction. acs.orgcapes.gov.br These variations are indicative of differing hydrogen bond structures in the solid state. acs.org SSNMR can also be used to identify acetanilide as a product in solid-phase reactions, such as the Beckmann rearrangement of acetophenone (B1666503) oxime over zeolite catalysts, where the characteristic ¹⁵N chemical shift at approximately 250 ppm signals the formation of the acetanilide isomer. rsc.org

Comparative Spectroscopic Analysis with Other Isotopologues

Comparing the spectroscopic data of this compound with its other isotopologues, such as the unlabeled (¹⁴N), deuterated (N-D), and ¹³C- or ¹⁸O-substituted forms, provides a deeper understanding of its structure and vibrational dynamics. The substitution of ¹⁴N with ¹⁵N results in predictable shifts in vibrational spectra due to the increased mass. researchgate.net

Vibrational spectroscopy studies comparing acetanilide and N-deuterated acetanilide show significant changes in the frequencies of the amide bands. ias.ac.in This is particularly true for the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations. Deuteration decouples these motions, leading to a substantial frequency shift and confirming the mixed character of this vibrational mode. ias.ac.in

Incoherent neutron scattering measurements on acetanilide and its deuterated derivatives have also been used to identify specific vibrational modes, such as the N-H out-of-plane bending mode and methyl torsional modes, by observing their characteristic isotopic shifts. researchgate.net More comprehensively, the analysis of microwave spectra from a series of singly-substituted isotopologues (including ¹³C, ¹⁵N, and ¹⁸O) has enabled the precise determination of the molecular structure (rs structure) of the trans conformer of acetanilide. researchgate.net These comparative analyses are crucial for validating theoretical models and providing a complete picture of the molecule's properties. researchgate.netrsc.org

Vibrational Spectroscopy (Infrared and Raman)

Isotopic Effects of 15N on Amide Vibrational Modes

The substitution of the naturally abundant ¹⁴N atom with the heavier ¹⁵N isotope in acetanilide induces measurable shifts in its vibrational spectrum. This phenomenon, known as the isotopic effect, is a fundamental consequence of how atomic mass influences molecular vibration frequencies. libretexts.org According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.orgeolss.net Therefore, increasing the mass of the nitrogen atom by isotopic labeling, while keeping the force constants of the bonds essentially unchanged, leads to a downward shift (a lower wavenumber) in the frequencies of vibrational modes involving the nitrogen atom. libretexts.org

Analysis of Carbonyl (C=O) and Amide (N-H) Stretching Frequencies

The vibrational spectrum of acetanilide is characterized by several key amide bands. The Amide I band, primarily associated with the C=O stretching vibration, and the N-H stretching vibration are both affected by ¹⁵N substitution.

Carbonyl (C=O) Stretching: The C=O stretching frequency in acetanilide is sensitive to electronic changes in the amide linkage. Theoretical and experimental studies on acetanilide and its ¹⁵N-labeled analogue have been performed. researchgate.netbas.bg For instance, in a study of the acetanilide azanion, a -8 cm⁻¹ ¹⁵N isotopic shift was measured in DMSO for a band at 1594 cm⁻¹, though the theoretical prediction was a smaller -2 cm⁻¹ shift. researchgate.net This demonstrates that isotopic substitution can be used to probe and assign complex vibrational spectra. The Amide I band in solid acetanilide is typically observed around 1660-1670 cm⁻¹. ias.ac.in

Amide (N-H) Stretching: The N-H stretching vibration, typically found in the 3300-3080 cm⁻¹ region for acetanilide in DMSO solution, is also subject to isotopic shifts. researchgate.net The direct involvement of the nitrogen atom in this bond means that ¹⁵N labeling will lower its stretching frequency. The precise magnitude of the shift helps in confirming band assignments and understanding the nature of the hydrogen bonding involving the N-H group. researchgate.netias.ac.in

The table below summarizes representative vibrational frequencies for acetanilide, illustrating the typical regions for these modes.

Vibrational ModeTypical Frequency (cm⁻¹)Primary ContributionReference
N-H Stretch~3280ν(N-H) ias.ac.in
Amide I~1664ν(C=O) ias.ac.in
Amide II~1550δ(N-H) + ν(C-N) ias.ac.in
Amide III~1320ν(C-N) + δ(N-H) ias.ac.in

Table 1: Characteristic infrared absorption frequencies for solid acetanilide.

Quantitative Assessment of Integrated IR Band Intensities

The intensity of an infrared absorption band is proportional to the squareもちろん, the change in the dipole moment during the vibration. libretexts.org Isotopic substitution with ¹⁵N can subtly alter the vibrational modes and, consequently, the integrated intensities of the associated IR bands.

While direct quantitative data on the change in band intensity for neutral this compound versus Acetanilide-14N is not extensively detailed in the surveyed literature, studies on related species highlight the sensitivity of IR intensities to the electronic structure around the nitrogen atom. For example, upon conversion of acetanilide to its azanion (by deprotonation of the amide nitrogen), a dramatic threefold increase in the integrated intensity of the carbonyl (C=O) band is observed experimentally in DMSO solution. researchgate.netbas.bg This significant change underscores how modifications at the nitrogen center, which alter bond polarities and charge distribution, are reflected in the quantitative IR spectrum. The good agreement found between experimental data and theoretical (DFT) calculations for both acetanilide and its ¹⁵N-labeled azanion suggests that these computational methods can reliably predict changes in IR intensities. researchgate.netbas.bg

Structural and Spectral Changes upon Azanion Formation of 15N-Acetanilide

The conversion of an amide into its corresponding azanion (by deprotonation of the N-H group) induces significant alterations in molecular geometry and electronic distribution, which are sensitively reflected in its vibrational spectra. Studies on 15N-labeled acetanilide have provided detailed information on these changes.

The formation of the acetanilide azanion from the neutral molecule leads to substantial shifts in its infrared (IR) spectrum. A notable change is the decrease in the carbonyl (C=O) stretching frequency by approximately 150 cm⁻¹, accompanied by a threefold increase in the integrated intensity of the corresponding IR band. bas.bgresearchgate.net This indicates a significant redistribution of electron density upon deprotonation.

Theoretical calculations, such as Density Functional Theory (DFT), complement experimental findings by providing a detailed picture of the structural modifications. bas.bg Upon conversion to the azanion, the primary structural changes occur at and around the newly formed azanionic center. bas.bgresearchgate.net The negative charge is not entirely localized on the nitrogen atom but is delocalized over the phenyl and acetyl groups. Calculations have shown that approximately -0.304e is distributed over the phenyl group, -0.346e over the acetyl group, and -0.349e remains localized at the azanionic center. bas.bg

The most stable conformation for both the neutral acetanilide molecule and its azanion is the trans-type, where the phenyl and methyl groups are positioned on opposite sides of the C-N bond. bas.bg The use of 15N-labeled acetanilide in these studies is crucial for the unambiguous assignment of nitrogen-related vibrational modes, confirming the theoretical predictions and providing a clearer understanding of the electronic and structural dynamics of azanion formation. researchgate.net

High-Pressure Raman Studies on Crystalline Acetanilide

Applying high pressure to crystalline materials can significantly alter intermolecular distances and interactions, leading to changes in their vibrational spectra. High-pressure Raman spectroscopy has been employed to study crystalline acetanilide to understand its vibrational behavior under compression.

At ambient pressure and room temperature, the Raman spectrum of crystalline acetanilide shows a prominent amide-I band (primarily C=O stretching) at around 1666 cm⁻¹. aip.org As the temperature is lowered, an "anomalous" peak appears at approximately 1650 cm⁻¹. aps.org The intensity of this 1650 cm⁻¹ band is enhanced by the application of pressure. aps.orgaps.org This pressure-induced enhancement occurs across a temperature range of 80–300 K. aps.org

Interestingly, the energy difference between the main amide-I phonon mode and the 1650 cm⁻¹ band remains largely unchanged under pressures up to at least 4 GPa. aps.orgaps.org These observations have been analyzed using a self-trapped model, where the amide-I excitation couples with a single lattice mode. The pressure affects the low-frequency lattice modes and the dipole-dipole interactions associated with the amide-I vibration. aps.orgaps.org Furthermore, at low temperatures and with pressures exceeding ~2 GPa, a new band emerges about 30 cm⁻¹ below the amide-I phonon band. aps.org These studies highlight how pressure can be used as a tool to probe the coupling between vibrational modes and the lattice in hydrogen-bonded molecular crystals like acetanilide. aps.org

Two-Dimensional Infrared (2D-IR) Spectroscopy for Vibrational Dynamics

Two-dimensional infrared (2D-IR) spectroscopy is a powerful technique that reveals couplings between vibrational modes and tracks their dynamics on a femtosecond timescale. wikipedia.orgmdpi.com This method spreads the infrared spectrum onto two frequency axes, generating a correlation map that provides information not accessible in conventional one-dimensional IR spectroscopy. wikipedia.org

In the context of crystalline acetanilide, 2D-IR has been instrumental in clarifying the origin of the double-peak structure observed in the amide-I band region at low temperatures. aip.org The two peaks, one at 1666 cm⁻¹ (normal) and an anomalous one at 1650 cm⁻¹, have been subjects of debate, with potential explanations including vibrational self-trapping, Fermi resonance, or the presence of two distinct conformations. aip.org

By comparing the 2D-IR spectrum of acetanilide with that of systems known to exhibit Fermi resonance (benzoylchloride) and conformational heterogeneity (N-methylacetamide in methanol), researchers have been able to rule out these latter two possibilities. aip.org The 2D-IR spectrum of acetanilide is distinctly different from the other two, lending strong support to the vibrational self-trapping model as the origin of the anomalous peak. aip.org

The 2D-IR experiment on acetanilide at 93 K revealed that the normal band at 1666 cm⁻¹ is largely delocalized (a free exciton), while the anomalous band at 1650 cm⁻¹ is localized. aip.org This technique provides a unique fingerprint of the molecular system, where off-diagonal peaks indicate coupling between vibrational modes. whiterose.ac.uk This level of detail is crucial for understanding energy flow and localization in complex systems like the hydrogen-bonded peptide chains found in acetanilide crystals, which serve as a model for biological macromolecules. aip.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of isotopic analysis, offering high precision and sensitivity for determining the abundance of isotopes in a sample. For 15N-labeled compounds, specific MS techniques are employed to quantify the 15N enrichment accurately.

Isotope Ratio Mass Spectrometry (IRMS) for Precise 15N Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. It can determine the δ¹⁵N values, which represent the deviation of a sample's ¹⁵N/¹⁴N ratio from that of a standard (atmospheric N₂), with very high precision. taylorandfrancis.com

The precise determination of stable isotope ratios requires calibration with at least two reference materials that have different and well-characterized isotopic compositions. nih.gov This two-point calibration anchors the measurement scale and corrects for instrumental drift or slope differences. usgs.gov For many years, the availability of suitable organic nitrogen reference materials has been limited, hindering the analysis of organic samples. researchgate.netresearchgate.net

Continuous-Flow Elemental Analyzer-IRMS Methodologies

A common setup for analyzing solid organic samples like this compound is the coupling of an Elemental Analyzer (EA) with an IRMS system, known as EA-IRMS. ubc.ca In this continuous-flow system, the sample is combusted in the EA at a high temperature (e.g., 950°C), converting the organic material into simple gases. ubc.ca The resulting gases, including N₂ and CO₂, are then separated by gas chromatography and introduced into the IRMS. ucsc.edu

The IRMS measures the ratios of the masses corresponding to different isotopes (e.g., m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N, and m/z 30 for ¹⁵N¹⁵N). ubc.ca The instrument compares the isotopic ratio of the sample gas to that of a reference gas injected during the analysis. ubc.ca This methodology allows for the simultaneous determination of both elemental composition (wt% N) and isotopic ratios (δ¹⁵N). ucsc.edu

15N NMR Chemical Shift Tensor Analysis

Calibration and Standardization Protocols Utilizing this compound as a Reference Material

Acetanilide, including its 15N-enriched forms, has become a crucial reference material for the calibration and quality control of IRMS measurements. researchgate.netucsc.edu The development of acetanilide and urea (B33335) reference materials with a range of δ¹⁵N values has been a significant step forward for the scientific community. nih.govusgs.gov

These reference materials allow laboratories to perform the necessary two-point calibrations to ensure the accuracy and inter-laboratory comparability of their data. usgs.govresearchgate.net For instance, a set of three acetanilide reference materials has been developed with δ¹⁵N values ranging from +1.18‰ to +40.57‰. usgs.govresearchgate.net These standards are used to correct raw isotope data and anchor them to the international AIR (Atmospheric N₂) scale. ucsc.edu The use of externally calibrated acetanilide standards is a common practice for independent quality control in analytical runs. ucsc.edu The reliability and usefulness of acetanilides as EA-IRMS reference materials have been documented through inter-laboratory comparisons, solidifying their role in ensuring high-quality stable isotope data. usgs.gov

Mass Spectrometry Imaging (MSI) for Spatially Resolved Metabolic Tracing with 15N Labels

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of molecules, including drugs and their metabolites, directly within tissue sections. nih.govshimadzu.comwalshmedicalmedia.com When combined with stable isotope labeling, such as the use of this compound, MSI becomes a potent tool for metabolic tracing, enabling the visualization of metabolic pathways and the spatial localization of metabolic products in a label-free manner at the site of action. drugtargetreview.comthe-innovation.org This approach, often referred to as isotope tracing-MSI, provides invaluable insights into the pharmacokinetics and toxicology of xenobiotics by mapping their absorption, distribution, and metabolism within a histological context. nih.govdrugtargetreview.comfrontiersin.org

The core principle of using this compound in an MSI-based metabolic tracing study involves administering the 15N-labeled compound to a biological system, such as a laboratory animal. The ¹⁵N isotope incorporated into the acetanilide molecule acts as a tracer. As the this compound is metabolized, the ¹⁵N label is retained in its various metabolites. The mass of these metabolites will be shifted by +1 Da compared to their unlabeled counterparts due to the presence of the heavier nitrogen isotope. sigmaaldrich.com MSI can then be used to analyze tissue sections from the organism, detecting the parent this compound and its 15N-labeled metabolites based on their specific mass-to-charge (m/z) ratios. This allows for the simultaneous mapping of the parent drug and its metabolic products across different organs and microenvironments within those organs. drugtargetreview.com

The primary metabolic pathways of acetanilide involve hydroxylation and subsequent conjugation. The major metabolites include para-hydroxyacetanilide (acetaminophen), with minor metabolites such as ortho-hydroxyacetanilide. science.govacs.org These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation. researchgate.net In a tracing study using this compound, MSI would be able to distinguish and map the distribution of the following key species:

This compound (Parent Compound): Shows the initial distribution of the drug.

para-Hydroxythis compound: The primary metabolite, indicating regions of high metabolic activity by cytochrome P450 enzymes. science.gov

ortho-Hydroxythis compound: A minor metabolite, also mapping P450 activity.

Conjugated Metabolites-15N: Such as glucuronide and sulfate (B86663) conjugates, revealing the spatial patterns of phase II detoxification processes. researchgate.net

The data generated from an MSI experiment tracing this compound can be presented as ion density maps, where the intensity of the signal for each specific m/z value is represented by a color gradient overlaid on a histological image of the tissue section. This provides a direct visual correlation between molecular distribution and tissue morphology.

Detailed Research Findings

While specific studies employing MSI for the spatially resolved metabolic tracing of this compound are not prevalent in the reviewed literature, the principles of the technique are well-established for other 15N-labeled compounds and xenobiotics. the-innovation.orgosti.gov Based on these principles and the known metabolism of acetanilide, a hypothetical MSI study in a rat model would likely yield results demonstrating high concentrations of the parent this compound in the liver, the primary site of drug metabolism. The ion images would reveal a heterogeneous distribution, with specific regions of the liver lobules showing higher rates of conversion to hydroxylated metabolites.

For instance, the distribution of para-Hydroxythis compound would be expected to be highly localized within the liver, co-localizing with the expression of specific cytochrome P450 isozymes. Subsequent conjugation reactions would be visualized by the appearance of 15N-labeled glucuronide and sulfate conjugates, potentially showing a different spatial pattern within the liver, reflecting the localization of UDP-glucuronyltransferases and sulfotransferases. Furthermore, the distribution of these metabolites in other organs, such as the kidneys, would provide insights into the routes of elimination.

The following interactive data tables represent hypothetical findings from such a study, illustrating the type of data that MSI can provide.

Table 1: Hypothetical Distribution of this compound and its Major Metabolite in Rat Liver and Kidney

Analytem/z (Labeled)Predominant LocationRelative Intensity (Liver)Relative Intensity (Kidney)
This compound136.07Liver, Kidney+++++
para-Hydroxythis compound152.07Liver+++++
para-Hydroxythis compound-glucuronide328.10Liver, Kidney+++++
para-Hydroxythis compound-sulfate232.04Liver++++

Relative intensity is a qualitative measure where ++++ indicates the highest intensity.

Table 2: Spatially Resolved Metabolic Conversion in Liver Lobules (Hypothetical Data)

Analytem/z (Labeled)Periportal Region IntensityCentrilobular Region Intensity
This compound136.07+++++
para-Hydroxythis compound152.07++++++

This table illustrates the potential for MSI to reveal metabolic zonation within an organ.

By providing such detailed spatial information, MSI combined with 15N labeling offers a significant advantage over traditional methods that rely on homogenized tissues, which lose all spatial context. nih.govx-mol.net This spatially resolved data is critical for understanding the mechanisms of drug efficacy and toxicity in specific cellular populations within complex tissues. drugtargetreview.com

Computational and Theoretical Investigations of Acetanilide 15n Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of molecular modeling, enabling the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It has been effectively applied to optimize the geometry and analyze the conformational preferences of 15N-acetanilide and its corresponding azanion (the species formed by deprotonation of the amide nitrogen).

Studies employing the B3LYP functional with the 6-311+G(2df,p) basis set have investigated the structures of both acetanilide (B955) and its 15N-labeled azanion. researchgate.netbas.bg These calculations have determined that, for the neutral acetanilide molecule, the trans conformer is more stable than the cis conformer by 11.6 kJ/mol. bas.bg This finding is consistent with both crystallographic analysis and IR spectral data in solution. bas.bg Similarly, for the acetanilide azanion, the trans conformer is calculated to be the more stable form by a larger margin of 21.6 kJ/mol. bas.bg

Upon conversion of the neutral acetanilide molecule to its azanion, significant structural changes are predicted to occur primarily at and adjacent to the newly formed azanionic center. researchgate.netbas.bg

Table 1: Calculated Relative Stability of Acetanilide and Acetanilide Azanion Conformers
SpeciesMore Stable ConformerEnergy Difference (kJ/mol)Computational Method
AcetanilideTrans11.6B3LYP/6-311+G(2df,p)
Acetanilide AzanionTrans21.6B3LYP/6-311+G(2df,p)

Theoretical calculations are instrumental in predicting and interpreting vibrational spectra. Both ab initio Hartree-Fock (HF) and hybrid DFT methods have been used to assign the complete IR and Raman bands of acetanilide. researchgate.netbas.bg

A detailed study on acetanilide and its 15N-labeled azanion using the B3LYP/6-311+G(2df,p) method found excellent agreement between the theoretical and experimental vibrational characteristics. researchgate.netbas.bg The conversion of the acetanilide molecule into its azanion induces substantial changes in the IR spectrum. Notably, the carbonyl (C=O) stretching frequency experiences a significant decrease of approximately 150 cm⁻¹, which is accompanied by a threefold increase in the integrated intensity of the corresponding IR band. researchgate.netbas.bg

For a more precise correlation between calculated and experimental frequencies, theoretical results are often modified using empirical scaling factors. bas.bg The interpretation of the theoretical vibrational spectra is aided by tools like Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. bas.bg For the acetanilide azanion, the stretching vibration ν(N-C), strongly coupled with C-C stretching and known as the Amide-III band, was predicted at 1321 cm⁻¹ and experimentally observed at 1317 cm⁻¹. bas.bg

Computational methods are crucial for calculating NMR parameters and establishing a link between experimental chemical shifts (δ) and theoretical absolute shielding (σ) scales. researchgate.net Recent research has focused on establishing an accurate reference for ¹⁵N NMR absolute chemical shielding (σ_ref_) by testing its accuracy against solid samples, including Acetanilide-15N. researchgate.netacs.orgnih.gov

In these studies, experimental ¹⁵N NMR chemical shift tensors of this compound were compared with ¹⁵N NMR shielding tensors calculated using various DFT functionals, such as TPSSh, B3LYP, and ωB97XD, often in conjunction with the polarizable continuum model (PCM) to approximate solvent effects. researchgate.netacs.orgnih.gov The comparison between the experimental solid-state NMR data and the calculated shielding tensors allows for the validation of the computational methods and basis sets used. researchgate.net It has been noted that ¹⁵N chemical shift tensor calculations are particularly sensitive to intermolecular interactions, such as hydrogen bonding, which significantly influences the electronic environment of the nitrogen nucleus. researchgate.netresearchgate.net

Electronic indices derived from quantum chemical calculations provide a quantitative basis for understanding molecular reactivity. Natural Bond Orbital (NBO) analysis and the calculation of the Molecular Electrostatic Potential (MESP) are common approaches.

For the acetanilide azanion, DFT calculations have been used to map the distribution of the newly acquired negative charge. researchgate.netbas.bg The analysis shows that the charge is delocalized, with -0.304 e⁻ distributed over the phenyl group and -0.346 e⁻ over the acetyl group. A substantial portion of the charge, -0.349 e⁻, remains localized at the azanionic nitrogen center. researchgate.netbas.bg

NBO analysis has also been applied to the acetanilide cation (AA⁺). psu.edu In this case, the analysis of the charge distribution reveals that approximately +0.4 elementary units of the excess positive charge are localized on the methylated amide side chain, indicating significant conjugation between the phenyl and amide π orbitals. psu.edu These charge distributions are critical for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated NBO Charge Distribution in Acetanilide Azanion
Molecular FragmentCalculated Charge (e⁻)Computational Method
Phenyl Group-0.304B3LYP/6-311+G(2df,p)
Acetyl Group-0.346B3LYP/6-311+G(2df,p)
Azanionic Center-0.349B3LYP/6-311+G(2df,p)

Theoretical Determination of 15N NMR Absolute Shielding Scales and Chemical Shift Tensors

Molecular Dynamics Simulations for Intermolecular Interactions (If applicable to 15N-Acetanilide specific studies)

While quantum chemical calculations are often performed on isolated molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as molecules in the crystalline state or in solution, over time.

A new model was developed to study the molecular dynamics of the acetanilide crystal through computer simulation. science.gov This model considered the low-frequency oscillations of the entire molecule alongside the high-frequency vibrations of the amidic groups involved in hydrogen bonding. The simulations were able to reproduce key features of the experimental spectrum, including two peaks in the amide I band region at low temperatures, one of which corresponds to the "anomalous" amide I band observed in IR and Raman spectra of crystalline acetanilide. science.gov These simulations provide valuable insights into the collective motions and intermolecular interactions that govern the properties of solid-state acetanilide.

Isotopic Perturbation and Transition State Modeling through Theoretical Approaches

Theoretical methods are essential for modeling chemical reactions, including the characterization of transition states and the understanding of isotopic effects on reaction pathways.

The alkaline hydrolysis of acetanilide has been studied using RHF, B3LYP, and QCISD quantum mechanical computations. researchgate.net These calculations showed that the rate-determining step, both in the gas phase and in aqueous solution, is the nucleophilic addition of a hydroxide (B78521) ion to form a tetrahedral intermediate. researchgate.net The subsequent decomposition of this intermediate is modeled as a concerted process that involves the cleavage of the C-N amide bond and a spontaneous proton transfer, without the formation of a dianion intermediate. researchgate.net Such transition state modeling is fundamental to understanding reaction mechanisms.

Furthermore, the study of isotope effects on NMR chemical shifts is a powerful tool for investigating hydrogen bonding and tautomeric equilibria, phenomena collectively known as isotopic perturbation. nih.gov Deuterium isotope effects on ¹³C and ¹⁵N chemical shifts, for instance, can be particularly large in systems with tautomerism or strong hydrogen bonds, providing a sensitive probe of these interactions. nih.gov While not exclusively focused on acetanilide, the theoretical framework for isotopic perturbation is directly applicable to understanding the subtle energetic and structural changes induced by ¹⁵N substitution, especially in the context of its hydrogen bonding interactions.

Elucidation of Reaction Mechanisms and Kinetics Using Acetanilide 15n As a Probe

Kinetic Isotope Effects (KIEs) with ¹⁵N Labeling

The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org Measuring these effects with ¹⁵N-labeled acetanilide (B955) provides valuable information about the transition state of a reaction.

Measurement and Interpretation of Primary and Secondary ¹⁵N Isotope Effects

Kinetic isotope effects are categorized as primary or secondary. libretexts.org A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For Acetanilide-15N, this would involve the cleavage or formation of the C-N amide bond. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org

The magnitude of the ¹⁵N KIE (k¹⁴/k¹⁵) provides insight into the transition state structure. A normal primary ¹⁵N KIE (k¹⁴/k¹⁵ > 1) suggests that the C-N bond is significantly weakened in the transition state. Conversely, an inverse KIE (k¹⁴/k¹⁵ < 1) can indicate an increase in the bonding to the nitrogen atom in the transition state, for instance, through protonation. For example, in the alkaline hydrolysis of p-nitroacetanilide, ¹⁵N-KIE values were found to be 1.035 in dilute base and 0.995 in concentrated base, indicating a change in the rate-limiting step. nih.gov

Secondary ¹⁵N KIEs, though smaller, can also be informative. They can reflect changes in the vibrational environment of the nitrogen atom between the ground state and the transition state, providing subtle details about the geometry and electronic structure of the transition state.

Isotope Fractionation Studies for Elucidating Rate-Determining Steps

Isotope fractionation is the partitioning of isotopes between two substances or phases. In the context of chemical kinetics, it refers to the differential reaction of isotopologues, leading to an enrichment of the heavier isotope in the unreacted starting material. By monitoring the isotopic composition of either the reactant or the product as the reaction progresses, one can determine the KIE and, by extension, gain information about the rate-determining step. imdpune.gov.in

For instance, in a multi-step reaction, if a significant ¹⁵N isotope effect is observed, it implies that the step involving the breaking or significant alteration of the C-N bond is at least partially rate-determining. In the α-chymotrypsin-catalyzed hydrolysis of a p-nitroanilide substrate, a ¹⁵N-KIE of 1.014 suggests that the departure of the leaving group from the tetrahedral intermediate is well advanced in the transition state of the rate-limiting acylation step. nih.gov

Integration of Computational KIE Predictions with Experimental Observations

The synergy between experimental KIE measurements and computational modeling provides a powerful approach to understanding reaction mechanisms. researchgate.netacs.org Quantum mechanical calculations can be used to model the potential energy surface of a reaction and predict the KIEs for various proposed mechanisms. researchgate.net These theoretical predictions can then be compared with experimental results to validate or refute a particular mechanistic hypothesis.

Mechanistic Studies of Acetanilide Reactions

Beyond KIEs, ¹⁵N labeling in acetanilide allows for direct tracing of the nitrogen atom throughout a reaction, providing unambiguous evidence for the formation of intermediates and the pathways of bond cleavage and formation.

Characterization of Intermediates via ¹⁵N Labeling (e.g., Tetrahedral Intermediates in Hydrolysis)

A key intermediate in the hydrolysis of amides is the tetrahedral intermediate, formed by the nucleophilic attack on the carbonyl carbon. While often transient and difficult to observe directly, its existence can be inferred and its fate studied using ¹⁵N labeling. sigmaaldrich.comrsc.org

In the hydrolysis of this compound, the ¹⁵N label remains within the tetrahedral intermediate. The breakdown of this intermediate can proceed in two ways: expulsion of the amine (leading to hydrolysis products) or expulsion of the original nucleophile (reforming the starting material). By analyzing the isotopic distribution in the products and any recovered starting material, the partitioning of this intermediate can be quantified. For instance, studies on the hydrolysis of other amides have used ¹⁵N labeling to show that enzymatic deamination proceeds through a tetrahedral intermediate, with ammonia (B1221849) elimination being the major rate-determining step. nih.govcapes.gov.br

The table below illustrates hypothetical data from a ¹⁵N labeling experiment in acetanilide hydrolysis, demonstrating how the distribution of the ¹⁵N label can reveal the fate of the tetrahedral intermediate.

Reaction Condition% ¹⁵N in Aniline (B41778) Product% ¹⁵N in Recovered AcetanilideInferred Fate of Tetrahedral Intermediate
Acidic Hydrolysis (pH 2)99.50.5Predominantly proceeds to products
Neutral Hydrolysis (pH 7)85.015.0Significant reversion to starting material
Basic Hydrolysis (pH 12)98.02.0Efficiently proceeds to products

Investigating C-N Bond Cleavage and Proton Transfer Mechanisms with ¹⁵N Tracers

The cleavage of the robust C-N amide bond is a critical step in many reactions of acetanilide. researchgate.netpku.edu.cn ¹⁵N labeling is indispensable for studying the mechanism of this cleavage. By following the ¹⁵N label, researchers can determine whether the C-N bond is cleaved and when this event occurs relative to other steps, such as proton transfer. chemrxiv.org

For example, in reactions where proton transfer to the nitrogen atom is thought to precede or be concerted with C-N bond cleavage, ¹⁵N labeling can provide crucial evidence. acs.org The timing of these events can be probed by examining the KIEs in conjunction with solvent isotope effects (using D₂O). A significant ¹⁵N KIE coupled with a solvent isotope effect would suggest a mechanism where both C-N bond cleavage and proton transfer are involved in the rate-determining step. Computational studies on the alkaline hydrolysis of acetanilides have indicated that the rate-limiting step involves the simultaneous breaking of the amide C-N bond and the transfer of a proton to the developing amine anion. researchgate.net

The following table presents hypothetical research findings on the C-N bond cleavage in different reactions of this compound.

Reaction TypeObserved ¹⁵N KIE (k¹⁴/k¹⁵)Solvent Isotope Effect (kH₂O/kD₂O)Proposed Mechanism
Acid-Catalyzed Hydrolysis1.0252.1Rate-determining C-N bond cleavage following pre-equilibrium protonation of the amide oxygen.
Base-Catalyzed Hydrolysis1.0351.2Concerted C-N bond cleavage and proton transfer in the breakdown of the tetrahedral intermediate. nih.gov
Enzymatic Hydrolysis (e.g., by an amidase)1.0181.5C-N bond cleavage is partially rate-limiting, assisted by general acid/base catalysis in the enzyme active site.

Applications of Acetanilide 15n in Isotopic Tracer Studies and Reference Materials

Acetanilide-15N as an Analytical Reference Material for 15N Isotopic Abundance

The precise and accurate measurement of nitrogen stable isotope ratios (¹⁵N/¹⁴N) is fundamental in many areas of research, including ecology, biogeochemistry, and food authenticity. This compound plays a pivotal role in ensuring the quality and comparability of these measurements.

Calibration of Isotope Ratio Mass Spectrometers for Nitrogen Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for determining nitrogen isotopic compositions. frontiersin.org Accurate IRMS measurements necessitate proper calibration to a standardized scale. usgs.gov Acetanilide (B955), including its ¹⁵N-enriched form, is widely used as a standard reference material for this purpose. taylorandfrancis.comucsc.eduarizona.edu

Laboratories utilize acetanilide standards to calibrate their mass spectrometers, a process that corrects for instrumental drift and ensures that the measured isotope ratios are comparable to international standards like atmospheric air (AIR). ucsc.edunih.gov The process often involves a two-point calibration using at least two reference materials with different and well-characterized isotopic compositions to anchor the measurement scale and correct for any instrumental biases. usgs.govresearchgate.net This calibration is essential for achieving the high precision required in isotopic studies, often better than 0.2 per mil for δ¹⁵N. ucsc.eduarizona.edu

Development and Validation of Multi-Level Isotopic Reference Standards

The analysis of samples with a wide range of isotopic compositions requires reference materials that bracket this range. usgs.gov To address this need, researchers have developed multi-level isotopic reference standards using acetanilide. usgs.govresearchgate.net By mixing pure, unlabeled acetanilide with a highly ¹⁵N-enriched acetanilide, a suite of reference materials with varying and precisely known δ¹⁵N values can be created. indiana.edu

For instance, a study described the development of three acetanilide reference materials with δ¹⁵N values spanning from +1.18‰ to +40.57‰. usgs.govresearchgate.net These multi-level standards allow for more robust calibration curves, improving the accuracy of measurements across a broad spectrum of isotopic abundances. The availability of such well-characterized organic reference materials is crucial, especially for elemental analysis/isotope ratio mass spectrometry (EA-IRMS) applications. usgs.gov

Below is an interactive table showcasing examples of multi-level ¹⁵N-abundance reference materials based on acetanilide and urea (B33335), another commonly used standard.

Reference MaterialIsotopic Range (δ¹⁵N vs. AIR)
Acetanilide+1.18‰ to +40.57‰
Urea+0.26‰ to +40.61‰
This table is based on data from Schimmelmann et al. (2009). usgs.govresearchgate.net

Tracer Applications in Biochemical and Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to track the movement and transformation of elements through biological systems. wikipedia.org By introducing a compound enriched with a stable isotope like ¹⁵N, scientists can follow the "label" as it is incorporated into various metabolites and biomolecules, providing insights into metabolic pathways and nutrient cycling. wikipedia.orgresearchgate.net

Tracking Nitrogen Fluxes and Cycling in Biological Systems

¹⁵N-labeled compounds are invaluable tools for studying the nitrogen cycle in both terrestrial and aquatic ecosystems. frontiersin.orgnih.gov These tracer studies allow researchers to quantify the rates of key nitrogen transformation processes such as nitrification, denitrification, and nitrogen fixation. nih.govoregonstate.edu For example, by adding a ¹⁵N-labeled nitrogen source to an ecosystem, scientists can trace its uptake by organisms and its subsequent movement through the food web. oregonstate.edu

While specific studies detailing the use of this compound as a direct tracer in large-scale ecosystem studies are less common than those using simpler inorganic compounds like ¹⁵NH₄Cl, the principles of ¹⁵N tracing are broadly applicable. oregonstate.edu The analytical methods developed and calibrated using this compound are fundamental to the success of these ecological tracer studies. nih.govwhoi.edu The ability to accurately measure the ¹⁵N enrichment in various environmental samples is what allows for the quantification of nitrogen fluxes. frontiersin.org

Spatially Resolved Metabolic Tracing using 15N-Labeled Acetanilide Derivatives

Recent advancements in analytical techniques have combined isotope tracing with imaging technologies to visualize metabolic activity within tissues and even single cells. nih.govnih.gov Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-MSI) is one such technique that allows for the spatially resolved analysis of metabolites. nih.gov

By administering a ¹⁵N-labeled compound, researchers can use MSI to map the distribution of the isotope within a tissue slice, revealing which cells or regions are actively metabolizing the compound. nih.govnih.gov This approach has been used to study metabolic heterogeneity in organs like the kidney and brain. nih.gov While direct applications of ¹⁵N-labeled acetanilide for this purpose are still emerging, the methodology provides a powerful framework for future studies. The development of ¹⁵N-labeled acetanilide derivatives tailored for specific metabolic pathways could enable detailed, spatially resolved investigations of nitrogen metabolism in various biological contexts.

Future Directions and Emerging Research Avenues in Acetanilide 15n Research

Synergistic Integration of Advanced Spectroscopic and Computational Methodologies

A significant frontier in the study of 15N-labeled compounds lies in the powerful synergy between experimental spectroscopy and high-level computational chemistry. This combination allows researchers to move beyond simple spectral assignment to a profound understanding of molecular structure, dynamics, and electronic properties. For Acetanilide-15N, this integration is particularly fruitful.

Researchers are increasingly using Density Functional Theory (DFT) calculations to predict and interpret the infrared (IR) spectra of this compound and its derivatives. alfa-chemistry.com By employing functionals like B3LYP, scientists can accurately model vibrational frequencies and predict the spectral shifts that occur upon isotopic substitution (¹⁴N vs. ¹⁵N) or chemical transformation, such as the conversion of acetanilide (B955) to its azanion. alfa-chemistry.comontosight.ai This theoretical backing provides a robust framework for assigning complex experimental spectra and understanding structural changes at a molecular level. alfa-chemistry.com

In the realm of nuclear magnetic resonance (NMR), this synergy is even more critical. Solid-state NMR (ssNMR) provides detailed information about the local environment of the nitrogen atom. Future research will increasingly rely on comparing experimental ¹⁵N NMR chemical shift tensors of solid this compound with absolute shielding tensors calculated via DFT. rsc.org This comparison allows for the rigorous validation of computational methods and basis sets (such as TPSSh, B3LYP, and ωB97XD) and provides deeper insight into the anisotropic interactions that govern the NMR spectrum. rsc.orgresearchgate.net This integrated approach, sometimes termed "NMR-assisted crystallography," which combines ssNMR, X-ray diffraction, and computational chemistry, is a powerful tool for elucidating the precise three-dimensional structures and intermolecular interactions of molecules like this compound in the solid state. The continued development of this synergy promises a more complete, atomic-resolution picture of this fundamental molecule.

Development of Novel Synthetic Routes for Complex 15N-Acetanilide Derivatives

While the synthesis of this compound itself from 15N-aniline and an acetylating agent is a well-established procedure, the future lies in the efficient and selective creation of more complex derivatives. byjus.com These derivatives are crucial for developing new drugs, functional materials, and specialized tracers. Research is moving beyond classical methods toward more versatile and "green" synthetic strategies.

Emerging synthetic methodologies that can be applied to create complex 15N-anilide structures include:

Palladium and Nickel-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination and related reactions represent the state-of-the-art for forming carbon-nitrogen bonds. researchgate.net Future developments will focus on using these catalytic systems with 15N-labeled ammonia (B1221849) sources to directly synthesize complex 15N-anilines from functionalized aryl halides. organic-chemistry.orgnih.govresearchgate.net The development of new phosphine (B1218219) ligands, such as KPhos, is overcoming previous challenges like catalyst instability and competing side reactions, enabling the use of convenient reagents like aqueous ¹⁵N-ammonia. organic-chemistry.orgnih.gov Nickel-catalyzed protocols are also emerging as a cost-effective and efficient alternative for the synthesis of ¹⁵N-primary arylamines. liverpool.ac.uk

Novel Nitrogen Insertion Strategies: Researchers are exploring innovative ways to incorporate ¹⁵N into aromatic systems. One such method involves the Zincke reaction, where an unlabeled pyridine (B92270) derivative is activated and subsequently reacted with a ¹⁵N-ammonia source to form a ¹⁵N-labeled heterocycle. nih.gov Another novel process involves the C-N bond cleavage of unlabeled anilines and replacement with nitrogen from a labeled source like glycine-¹⁵N, driven by dearomatization and subsequent aromatization steps. rsc.org These cutting-edge techniques could be adapted to create highly substituted this compound analogues that are inaccessible through traditional routes.

Enzymatic Synthesis: As a greener and highly selective alternative to traditional chemical synthesis, enzymatic methods are gaining traction. Coupled enzymatic systems, using enzymes like amino acid dehydrogenases and aminotransferases, can produce a variety of ¹⁵N-labeled amino acids from simple precursors like ¹⁵NH₄⁺ salts. researchgate.netresearchgate.net The principles of biocatalysis could be harnessed in the future to synthesize chiral or highly functionalized this compound derivatives with unparalleled specificity.

Expansion of 15N Tracer Applications in Diverse Chemical and Biological Systems

The use of stable isotopes as tracers is a cornerstone of research in biochemistry, environmental science, and agriculture. alfa-chemistry.comwikipedia.org this compound is positioned to play an expanding role both as a model compound and as a crucial standard in these fields.

In biomedical research, while acetanilide itself is no longer used therapeutically, its metabolism serves as a classic model for pharmacokinetics. The primary metabolic pathway involves the conversion to p-hydroxyacetanilide. uv.mx Using this compound as a tracer would allow for precise tracking of this transformation and the elucidation of nitrogen-related metabolic pathways for anilide-containing drugs using mass spectrometry or NMR. rsc.orgsymeres.com Furthermore, the development of hyperpolarized ¹⁵N molecular probes is an exciting frontier for in vivo magnetic resonance imaging (MRI) and spectroscopy. nih.gov While not used directly, biocompatible and complex this compound derivatives could be developed as smart probes that report on specific biological environments or enzyme activities. nih.gov

In environmental and agricultural science, ¹⁵N-labeled compounds are indispensable for studying the nitrogen cycle, including the fate of fertilizers and pollutants. Acetanilide is already used as a reference standard in such studies to help differentiate nitrogen uptake from various sources, such as soil versus applied fertilizer. frontiersin.orgfrontiersin.org Future applications will involve using a wider array of ¹⁵N-labeled acetanilide derivatives to probe more specific interactions between agricultural chemicals and the soil-plant system, offering insights into their persistence and environmental impact. symeres.com

Innovations in Reference Material Development and Isotopic Standardization

Accurate and precise isotopic analysis relies on the availability of well-characterized reference materials for instrument calibration and quality control. iaea.org Acetanilide has long been a workhorse standard for bulk nitrogen isotope analysis using Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS). taylorandfrancis.comucsc.edu

A key innovation is the development and characterization of sets of acetanilide reference materials that span a range of δ¹⁵N values. usgs.gov Traditional single-point calibration is being replaced by multi-point calibration using at least two reference materials that bracket the isotopic range of the unknown samples. usgs.gov This approach significantly improves the accuracy of δ¹⁵N measurements by correcting for instrument non-linearities. The availability of acetanilide standards with certified δ¹⁵N values from +1.18‰ to +40.57‰ represents a major step forward for the analytical community. usgs.govresearchgate.net

In the field of NMR spectroscopy, standardization of the ¹⁵N chemical shift scale remains a challenge. While nitromethane (B149229) is the official primary reference, liquid ammonia is a common secondary reference, especially in biological NMR. huji.ac.ilucsb.edu However, for solid-state NMR (ssNMR), robust and reliable standards are critical. This compound serves as an ideal test compound for developing and validating new ssNMR referencing methods and for ensuring the transferability of data between laboratories. rsc.orgresearchgate.net Future work will likely see this compound formally established as a certified reference material for ssNMR, helping to unify chemical shift reporting and enhance the precision of structural studies on solids. The development of methods to rigorously determine the percentage of ¹⁵N incorporation in labeled compounds is also crucial for their use as quantitative internal standards in isotope-dilution mass spectrometry. nih.gov

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Acetanilide-15N?

Synthesis of this compound requires isotopic labeling via nitration or acetylation reactions using 15N-enriched precursors. Key steps include:

  • Purification : Recrystallization in ethanol/water mixtures to isolate isotopic purity.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 15N-HMBC) to confirm isotopic incorporation and structural integrity .
  • Purity validation : High-resolution mass spectrometry (HRMS) or elemental analysis to quantify isotopic enrichment (>98% purity is typical for research-grade material).

Table 1: Common Characterization Techniques

TechniquePurposeExample Parameters
15N-HMBC NMRConfirm 15N labeling500 MHz, DMSO-d6 solvent
HRMSIsotopic puritym/z calculated for C8H915N: 136.0767
Elemental AnalysisVerify C/H/N ratios<0.3% deviation from theoretical values

Q. How do isotopic effects of 15N influence the physicochemical properties of this compound compared to its natural abundance counterpart?

While 15N labeling minimally alters electronic structure, subtle isotopic effects can impact:

  • Solubility : Slight differences in hydrogen bonding due to mass differences (empirical testing in polar vs. nonpolar solvents is recommended).
  • Crystallization : Isotopic substitution may alter crystal lattice dynamics, requiring modified recrystallization protocols .

Advanced Research Questions

Q. How can this compound be integrated into isotope tracing experiments to study metabolic or environmental pathways?

Design considerations include:

  • Tracer selection : Use 15N-labeled acetanilide as a substrate in microbial degradation studies or metabolic flux analysis.
  • Detection : LC-MS/MS with selective reaction monitoring (SRM) for 15N-containing metabolites.
  • Controls : Include unlabeled controls to distinguish isotopic incorporation from background signals .

Q. What computational modeling approaches are suitable for predicting the behavior of this compound in complex systems?

Advanced methods include:

  • Density Functional Theory (DFT) : Simulate isotopic vibrational frequencies and reaction pathways.
  • Molecular Dynamics (MD) : Model solvent interactions and diffusion kinetics of 15N-labeled vs. unlabeled species.
  • Validation : Compare computational results with experimental NMR or X-ray crystallography data .

Q. How can researchers resolve contradictions in isotopic enrichment data across different analytical platforms?

Contradictions often arise from:

  • Instrumental variability : Calibrate HRMS and NMR against certified 15N standards.
  • Sample preparation : Ensure consistent drying and degassing to avoid moisture interference.
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

Critical steps include:

  • Protocol standardization : Detailed supplementary materials specifying reaction times, temperatures, and solvent ratios.
  • Cross-lab validation : Collaborative round-robin testing to verify yields and purity thresholds.
  • Data transparency : Publish raw spectral datasets and crystallographic files (CIF) for peer validation .

Methodological Challenges and Solutions

Q. How should researchers design experiments to address gaps in the mechanistic understanding of this compound reactivity?

  • Hypothesis-driven workflows : Combine kinetic isotope effect (KIE) studies with in-situ IR spectroscopy to track intermediate formation.
  • Controlled variable testing : Systematically vary pH, temperature, and catalysts to isolate reaction mechanisms .

Q. What ethical and analytical precautions are necessary when using this compound in biological studies?

  • Toxicity screening : Reference historical toxicity data (e.g., acetanilide’s methemoglobinemia risk) and adapt protocols for safe handling .
  • Ethical compliance : Follow institutional guidelines for isotopic waste disposal and animal/cell-based studies .

Data Interpretation and Reporting

Q. How can researchers balance brevity and completeness when reporting this compound data in publications?

  • Main text focus : Highlight novel findings (e.g., isotopic tracing efficiency) with minimal repetition of established methods.
  • Supplementary materials : Include raw chromatograms, spectral peaks, and statistical code for reproducibility .

Q. What criteria distinguish high-impact vs. incremental studies involving this compound?

High-impact studies typically:

  • Address unresolved mechanistic questions (e.g., isotopic effects on reaction kinetics).
  • Provide open-access datasets or computational tools for community use.
  • Link findings to broader fields (e.g., environmental chemistry or drug metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.